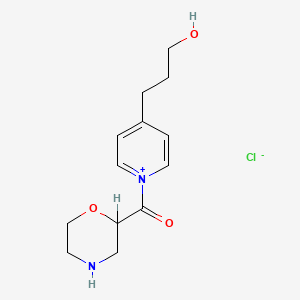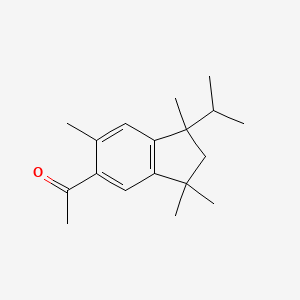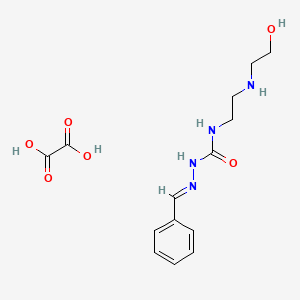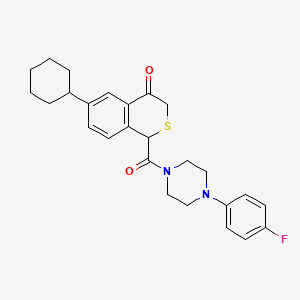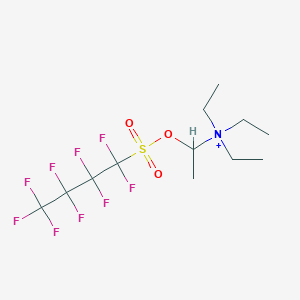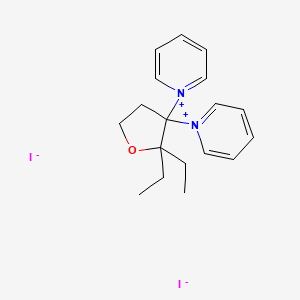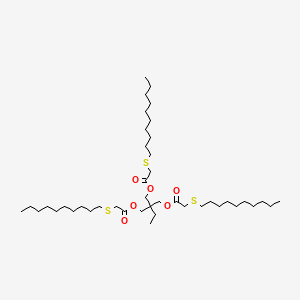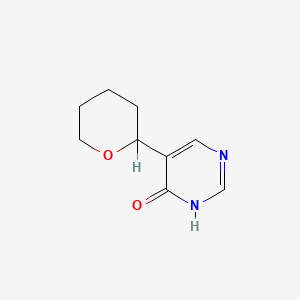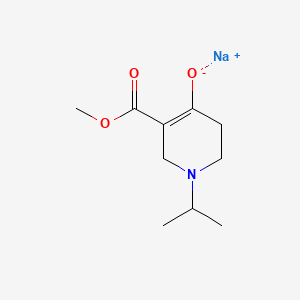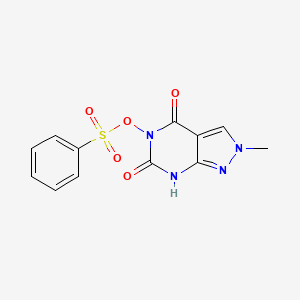
2-Methyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(2H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate is a complex organic compound known for its intriguing structure and diverse range of applications in various scientific fields. Its multifaceted nature arises from the unique combination of the pyrazolopyrimidinone and benzenesulfonate moieties, making it a significant subject of study in organic and medicinal chemistry.
Vorbereitungsmethoden
The preparation of 2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate involves several synthetic routes:
Synthetic Routes and Reaction Conditions
: One common method involves the reaction of 2-methylpyrazolo[3,4-d]pyrimidin-4,6-dione with benzenesulfonyl chloride under basic conditions. Typically, solvents like dichloromethane or toluene are used, and the reaction is catalyzed by bases such as triethylamine or pyridine.
Industrial Production Methods
: Industrially, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and yield optimization. Reaction conditions are meticulously monitored to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate undergoes various chemical reactions:
Types of Reactions
: The compound can participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
: Oxidation reactions may involve reagents like hydrogen peroxide or potassium permanganate. Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride. Substitution reactions often require nucleophiles like ammonia or primary amines under appropriate conditions.
Major Products
: The major products of these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate finds extensive use in various scientific domains:
Chemistry
: In organic synthesis, it serves as a building block for the preparation of more complex molecules.
Biology
: It is utilized in biochemical assays to study enzyme interactions and molecular pathways.
Medicine
: The compound has potential therapeutic applications, including anti-inflammatory and anti-cancer activities.
Industry
: It is employed in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The exact mechanism by which 2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate exerts its effects varies based on its application:
Molecular Targets
: In medicinal chemistry, the compound may inhibit specific enzymes or receptors involved in disease pathways.
Pathways Involved
: It can modulate signaling pathways, such as the NF-κB pathway, which plays a role in inflammation and cancer.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl benzenesulfonate offers unique advantages:
Uniqueness
: Its dual functional groups (pyrazolopyrimidinone and benzenesulfonate) allow for diverse chemical reactivity and biological activity.
Similar Compounds
: Related compounds include 2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl chloride and 2-Methyl-4,6-dioxo-1H-pyrazolo[3,4-d]pyrimidin-5(2H,4H,6H)-yl acetate, which share the pyrazolopyrimidinone core but differ in their substituents, leading to variations in their reactivity and applications.
Eigenschaften
CAS-Nummer |
10505-24-5 |
|---|---|
Molekularformel |
C12H10N4O5S |
Molekulargewicht |
322.30 g/mol |
IUPAC-Name |
(2-methyl-4,6-dioxo-7H-pyrazolo[3,4-d]pyrimidin-5-yl) benzenesulfonate |
InChI |
InChI=1S/C12H10N4O5S/c1-15-7-9-10(14-15)13-12(18)16(11(9)17)21-22(19,20)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,18) |
InChI-Schlüssel |
IGCGKYJMDSKNSM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C(=N1)NC(=O)N(C2=O)OS(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



